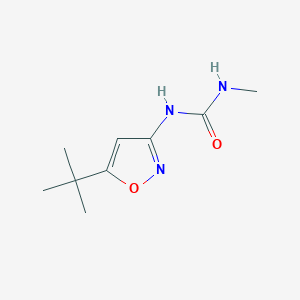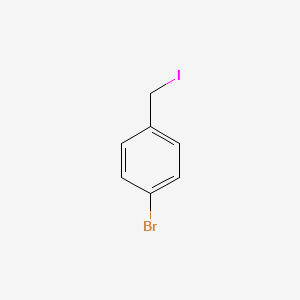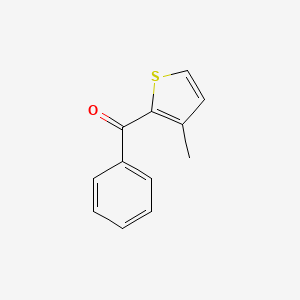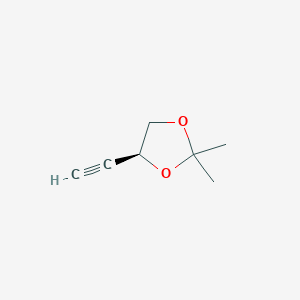
2-(4-hydroxy-1H-indol-3-yl)acetic Acid
Descripción general
Descripción
El ácido 4-hidroxiindol-3-acético es un derivado del ácido indol-3-acético, una hormona vegetal bien conocidaEs un metabolito de la psilocibina y la psilocina, compuestos que se encuentran en ciertos hongos .
Mecanismo De Acción
El mecanismo de acción del ácido 4-hidroxiindol-3-acético implica su interacción con objetivos moleculares y vías específicas. Actúa como un agonista en varios receptores de serotonina, incluyendo los receptores 5-HT2A y 5-HT2C. Esta interacción es crucial para sus efectos psicoactivos y sus posibles aplicaciones terapéuticas . La capacidad del compuesto para modular las vías de la serotonina lo convierte en un candidato prometedor para el tratamiento de varios trastornos cerebrales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido 4-hidroxiindol-3-acético se puede sintetizar a través de varios métodos. Un enfoque común implica la transformación microbiológica del ácido indol-3-acético. Este proceso generalmente implica el uso de microorganismos específicos que pueden hidrolizar el ácido indol-3-acético en la posición 4 . Otro método implica la síntesis química, donde los derivados del indol se someten a reacciones de hidroxilación en condiciones controladas .
Métodos de Producción Industrial: La producción industrial del ácido 4-hidroxiindol-3-acético a menudo se basa en procesos biocatalíticos. Estos procesos utilizan fábricas celulares microbianas para convertir el ácido indol-3-acético en su forma hidroxilada. Este método se prefiere debido a su eficiencia y la capacidad de producir el compuesto en grandes cantidades .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 4-hidroxiindol-3-acético sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para diferentes aplicaciones.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para oxidar el ácido 4-hidroxiindol-3-acético.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan para reducir el compuesto.
Sustitución: Se pueden realizar reacciones de halogenación y alquilación utilizando reactivos como el bromo o los haluros de alquilo.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de indol sustituidos, que tienen aplicaciones en productos farmacéuticos y otras industrias .
Aplicaciones Científicas De Investigación
El ácido 4-hidroxiindol-3-acético tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
El ácido 4-hidroxiindol-3-acético es similar a otros derivados de indol, como:
Ácido indol-3-acético: Una hormona vegetal involucrada en la regulación del crecimiento.
Ácido 4-cloroindol-3-acético: Otro derivado con propiedades herbicidas.
Psilocina: Un compuesto psicoactivo que se encuentra en ciertos hongos.
Singularidad: Lo que distingue al ácido 4-hidroxiindol-3-acético es su hidroxilación específica en la posición 4, lo que le confiere propiedades químicas y biológicas únicas. Esta modificación mejora su interacción con ciertos receptores y enzimas, lo que lo hace valioso tanto para la investigación como para aplicaciones industriales .
Propiedades
IUPAC Name |
2-(4-hydroxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSTOCJEXIQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427653 | |
| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56395-08-5 | |
| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-](/img/structure/B3053762.png)

![4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3053764.png)


